![molecular formula C18H17N5O3 B3019056 (E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1421586-72-2](/img/structure/B3019056.png)
(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Description
(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as LFM-A13, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been found to be effective in the treatment of various autoimmune diseases and cancers.
Scientific Research Applications
Antitumor Activity
(E)-N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been studied for its potential antitumor properties. For instance, a study by Fahim et al. (2019) synthesized novel pyrimidiopyrazole derivatives and assessed their in vitro antitumor activity, demonstrating significant effects against HepG2 cell lines. The study also included molecular docking and Density Functional Theory (DFT) analyses to further understand the interaction and stability of these compounds (Fahim, Elshikh, & Darwish, 2019).
Antioxidant Activities
Another important application is in the field of antioxidants. Mohamed and El-Sayed (2019) synthesized novel indane-amide compounds containing pyrazole and pyrimidine derivatives, which exhibited promising antioxidant activities. This study highlights the potential of these compounds in various therapeutic applications, including neuroprotection and Alzheimer's disease treatment (Mohamed & El-Sayed, 2019).
Synthesis of Derivatives
Efforts have also been made in synthesizing new derivatives of this compound. Ahmed, Elgemeie, and Azzam (2023) focused on creating new pyrimidine derivatives, including sulfapyrimidines and pyrazolo[1,5-a]pyrimidines. These derivatives have potential applications in various biomedical fields (Ahmed, Elgemeie, & Azzam, 2023).
Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, investigating their effectiveness as anticancer and anti-5-lipoxygenase agents. The study also discussed the structure-activity relationship (SAR) of these compounds (Rahmouni et al., 2016).
Cytotoxicity Studies
Hassan, Hafez, and Osman (2014) explored the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research provides valuable insights into the potential cancer treatment applications of these compounds (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-15-6-4-13(10-16(15)26-2)5-7-17(24)22-14-11-19-18(20-12-14)23-9-3-8-21-23/h3-12H,1-2H3,(H,22,24)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQMZNCURSMSNU-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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